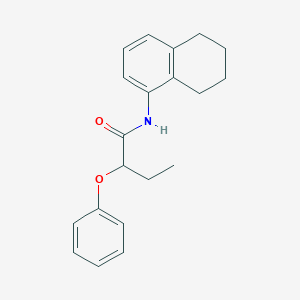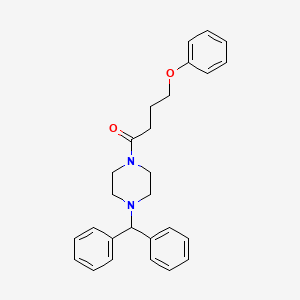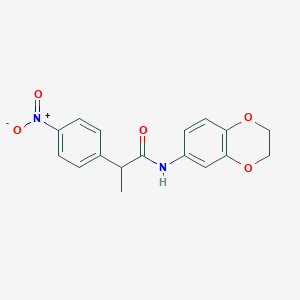![molecular formula C23H22N2O4 B4076500 benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate](/img/structure/B4076500.png)
benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate
Descripción general
Descripción
Benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate, also known as BPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCC is a carbamate derivative that has been synthesized using various methods and has shown promising results in different studies.
Mecanismo De Acción
Benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate exerts its effects through various mechanisms, including the inhibition of enzymes, induction of apoptosis, and targeted drug delivery. In enzyme inhibition, this compound binds to the active site of the enzyme, preventing its activity. In apoptosis induction, this compound induces programmed cell death in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. In targeted drug delivery, this compound acts as a carrier for drugs, delivering them specifically to cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and targeted drug delivery. In enzyme inhibition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. In apoptosis induction, this compound induces programmed cell death in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. In targeted drug delivery, this compound acts as a carrier for drugs, delivering them specifically to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate has various advantages and limitations for lab experiments. One advantage is its potential applications in various scientific research fields, including cancer therapy, enzyme inhibition, and drug delivery systems. Another advantage is its easy synthesis method. However, one limitation is that this compound may have potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are various future directions for benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate research, including the investigation of its potential applications in various scientific research fields, including cancer therapy, enzyme inhibition, and drug delivery systems. Further research is also needed to investigate the potential toxicity of this compound and to develop safer and more effective derivatives. Additionally, the use of this compound in combination with other compounds and drugs needs to be investigated to determine its potential synergistic effects.
Aplicaciones Científicas De Investigación
Benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate has shown potential applications in various scientific research fields, including cancer therapy, enzyme inhibition, and drug delivery systems. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In enzyme inhibition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. In drug delivery systems, this compound has been used as a carrier for targeted drug delivery to cancer cells.
Propiedades
IUPAC Name |
benzyl N-[2-(2-phenoxyethylcarbamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-22(24-15-16-28-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25-23(27)29-17-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUTQPGXCLMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4076418.png)

![N-allyl-N-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076436.png)
![ethyl 4-({5-nitro-2-[(1-pyrrolidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4076439.png)

![1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4076450.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076454.png)
![7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4076463.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(4-ethylbenzene)](/img/structure/B4076471.png)


![5-[1-(3-chlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4076489.png)
![1-[2-(2-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4076493.png)
